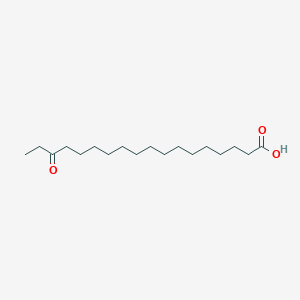

16-Ketostearic acid

Description

Contextualization within the Field of Oxygenated Fatty Acids

16-Ketostearic acid, systematically named 16-oxooctadecanoic acid, is a specialized lipid molecule classified as an oxygenated fatty acid (oxyFA). vulcanchem.comlarodan.com Oxygenated fatty acids are a broad class of lipids that include the products of 18-carbon fatty acids, known as octadecanoids. acs.org These molecules are characterized by the presence of at least one oxygen-containing functional group, such as a hydroxyl, epoxy, or, in this case, a keto (or oxo) group, in addition to the terminal carboxylic acid. nhri.org.tw

This compound is a long-chain, saturated fatty acid, meaning its 18-carbon backbone contains no double bonds. vulcanchem.comnih.gov Its defining feature is a ketone functional group located at the 16th carbon position. vulcanchem.com This structure distinguishes it from other fatty acids and places it within the sub-class of keto fatty acids (KFAs). vulcanchem.com The presence of the ketone group near the end of the long hydrocarbon chain imparts a region of polarity to the otherwise nonpolar molecule, influencing its chemical reactivity and physical properties. vulcanchem.com This dual functionality—a carboxylic acid at one end and a ketone group near the other—underpins its unique role in various research contexts. vulcanchem.com

Importance of this compound in Lipidomics Research

Lipidomics, the large-scale study of cellular lipids in biological systems, has increasingly recognized the importance of minor lipid species like this compound. frontiersin.orgresearchgate.net While not as abundant as primary fatty acids like palmitic or oleic acid, its presence and concentration can be significant in specific biological matrices and experimental systems.

In food science and microbiology, this compound has been identified as a notable oxostearic acid. For instance, it was found to be the most predominant among eight different oxostearic acid isomers in the rumen of cattle, formed through the microbial transformation of other fatty acids. nih.govresearchgate.net Its detection in milk fat further highlights its relevance in the lipidomic analysis of food products. nih.govcapes.gov.br

A significant application of this compound in lipidomics research is its use as a molecular probe to study the biophysical properties of membranes. A derivative, where a nitroxide spin label is attached (often called 16-DOXYL stearic acid or 16NS), is used in electron spin resonance (ESR) spectroscopy. oup.comcerealsgrains.org This technique allows researchers to investigate the fluidity, molecular order, and dynamics at specific depths within lipid bilayers, providing insights into membrane behavior during processes like extracellular freezing in plant cells or water-induced changes in starch systems. oup.comcerealsgrains.org

Furthermore, with the advancement of computational methods, this compound has been included in in-silico studies. For example, it was identified as a phytochemical in the plant Drynaria quercifolia and evaluated through molecular docking simulations for its potential interactions with protein targets related to osteoarthritis. jabonline.in

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound, with data compiled from scientific databases.

| Property | Value | Source |

| IUPAC Name | 16-oxooctadecanoic acid | vulcanchem.comnih.gov |

| Molecular Formula | C₁₈H₃₄O₃ | larodan.comnih.gov |

| Molecular Weight | 298.46 g/mol | larodan.comnih.gov |

| CAS Number | 13126-28-8 | larodan.comnih.gov |

| Appearance | Solid | aksci.com |

| Classification | Long-chain keto fatty acid | vulcanchem.comnih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 16 | nih.gov |

Detailed Research Findings

Academic research has explored this compound across several scientific domains, revealing its role in natural systems and its utility as a research tool.

Natural Occurrence and Microbial Production

Early research into the trace components of milk fat identified a range of oxofatty acids, with C18 and C16 chains being predominant. capes.gov.br More recent studies using advanced liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have confirmed the presence of this compound in both cow and goat milk. nih.gov Its origin is often traced back to the digestive systems of ruminants. In the rumen, microbial populations transform dietary unsaturated fatty acids, such as oleic acid, into various oxygenated fatty acids, with this compound being identified as a key product. nih.govresearchgate.net

Application in Biophysical Membrane Studies

A significant body of research utilizes a spin-labeled derivative of this compound (16-DOXYL stearic acid, 16NS) to probe lipid membranes. In a study on rye protoplasts, 16NS was inserted into the cell membranes to monitor changes during extracellular freezing. oup.com The ESR spectra indicated that the molecular motion of probes located deep within the membrane core (like 16NS) was not restricted by freezing, unlike probes near the hydrated surface. oup.com This suggests that dehydration of the membrane during freezing primarily affects the region near the aqueous interface. oup.com In a different context, 16-DOXYL stearic acid was used to study starch systems. cerealsgrains.org The research showed that the probe binds to starch in the presence of water, and its molecular motion becomes further restricted upon gelatinization, indicating a stronger interaction with the starch matrix. cerealsgrains.org

Enzymatic Oxidation Studies

The metabolism of oxo-fatty acids is a subject of biochemical investigation. Research on the bacterial enzyme cytochrome P450BM-3 (CYP102) examined its ability to oxidize fatty acids with a terminal aldehyde group. ebi.ac.uk While the primary substrates were C12 to C18 ω-oxo fatty acids, the study provides a model for how enzymes can process terminally oxidized lipids. In the case of P450BM-3, it exclusively oxidized these substrates to the corresponding alpha,omega-diacids. ebi.ac.uk This type of enzymatic conversion represents a potential metabolic pathway for compounds structurally similar to this compound.

Computational Biology Research

In the field of computational drug discovery, compounds from natural sources are often screened for potential therapeutic activity. A study investigating phytochemicals from the medicinal plant Drynaria quercifolia identified ketostearic acid as a constituent. jabonline.in Using molecular docking, the study simulated the binding of ketostearic acid to several protein targets implicated in osteoarthritis, such as JAK-3 and SYK. jabonline.in The results suggested that ketostearic acid is a promising compound for further investigation based on its favorable docking scores and predicted drug-like properties. jabonline.in

Summary of Key Research Findings

The table below provides an interactive summary of the detailed research findings discussed.

| Research Area | Key Finding | Organism/System Studied | Primary Method(s) | Source(s) |

| Food Science | Identified as the most predominant oxostearic acid in the rumen and detected in milk fat. | Ruminants (Cattle), Cow & Goat Milk | LC-HRMS, GC-MS | nih.govresearchgate.netcapes.gov.br |

| Biophysics | Used as a spin-label (16NS) to show that dehydration during extracellular freezing alters membrane order near the surface but not deep within the core. | Rye Protoplasts | Electron Spin Resonance (ESR) | oup.com |

| Biophysics | Used as a spin-label (16-DOXYL stearic acid) to demonstrate probe binding to starch in the presence of water, with motion restricted upon gelatinization. | Wheat and Corn Starch | Electron Spin Resonance (ESR) | cerealsgrains.org |

| Computational Biology | Identified as a phytochemical with predicted inhibitory activity against osteoarthritis protein targets based on favorable docking scores. | Drynaria quercifolia (plant extract) | Molecular Docking Simulation | jabonline.in |

| Biochemistry | Showed that related ω-oxo fatty acids are oxidized to dicarboxylic acids by cytochrome P450 enzymes. | Cytochrome P450BM-3 (bacterial enzyme) | Enzyme assays, chromatography | ebi.ac.uk |

Table of Compounds

Properties

IUPAC Name |

16-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQWXWRLWZLELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156984 | |

| Record name | 16-Ketostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13126-28-8 | |

| Record name | 16-Ketostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Ketostearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution of 16 Ketostearic Acid

Detection and Prevalence in Biological Matrices

16-Ketostearic acid, a derivative of stearic acid, is an oxo fatty acid that has been identified in various biological systems. Its presence has been documented in ruminant products, plant extracts, and is a subject of interest in microbial metabolism.

Occurrence in Ruminant Systems (e.g., Rumen Fluid, Milk Fat)

The presence of this compound has been reported in ruminant systems, particularly in milk fat. Early studies identified a range of saturated oxofatty acids in milk fat, with chain lengths from C10 to C24, where C18 and C16 chains were predominant. acs.orgcapes.gov.br Among the various oxostearic acids found in the rumen, this compound has been identified as the most predominant. This suggests that the formation of this compound is a notable event in the complex metabolic environment of the rumen. researchgate.net

The diet of ruminants plays a significant role in the profile of fatty acids found in their milk. For instance, the supplementation of feed with different oil sources can influence the levels of various oxo fatty acids. researchgate.net The formation of ketostearic acids in the rumen is considered an alternative pathway for the transformation of dietary unsaturated fatty acids like oleic acid by the ruminal microbiota. mdpi.comresearchgate.net Specifically, the hydration of unsaturated fatty acids can lead to the formation of hydroxy fatty acids, which are then further oxidized to their corresponding oxo fatty acids. researchgate.net

Presence in Plant Extracts (e.g., Drynaria quercifolia)

This compound has been identified as a phytochemical constituent of the medicinal fern Drynaria quercifolia. nih.govresearchgate.netulisboa.ptnih.govopenstax.org Gas chromatography-mass spectrometry (GC-MS) analysis of methanolic and ethyl acetate (B1210297) extracts from the rhizome of Drynaria quercifolia has confirmed the presence of this compound. nih.gov In computational studies exploring the bioactivity of compounds from this plant, this compound, along with 9-octadecanoic acid, showed promising binding affinity to osteoarthritis targets. nih.gov

Identification in Microbial Cultures

The microbial production of ketostearic acids has been a subject of research, with a primary focus on the conversion of oleic acid. Several bacterial species have been identified that can transform oleic acid into 10-ketostearic acid. These include strains of Micrococcus luteus, Rhodococcus erythropolis, Rhodococcus ruber, and Dietzia sp. mdpi.comnih.gov Additionally, Flavobacterium sp. and Sphingobacterium sp. have been shown to produce 10-ketostearic acid from oleic acid. researchgate.netdss.go.thnhri.org.tw The process typically involves the hydration of oleic acid to 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. mdpi.comnih.gov

While the microbial synthesis of 10-ketostearic acid is well-documented, the specific production of this compound by microbial cultures is less detailed in the available research. However, the general capacity of microorganisms to oxidize fatty acids at various positions suggests that the formation of other keto-stearic acid isomers, including the 16-keto form, is plausible. Fungi are also known producers of a wide array of secondary metabolites, including various fatty acid derivatives, although specific examples of this compound production are not prominent in the provided search results. nhri.org.twmdpi.com

Comparative Analysis with Positional Isomers of Oxostearic Acids

This compound is one of several positional isomers of oxostearic acid, which differ in the location of the ketone group along the 18-carbon chain. The biological distribution and prevalence of these isomers can vary significantly.

In ruminant milk fat, a variety of oxostearic acid isomers have been identified. researchgate.net While this compound is noted as predominant in the rumen, other isomers such as 7-oxostearic acid, 8-oxostearic acid, 9-oxostearic acid, and 10-oxostearic acid are also found in milk. researchgate.net The presence and relative abundance of these isomers can be influenced by the animal's diet. For example, milk from animals fed olive oil showed the highest levels of 10-ketostearic acid. researchgate.net

In the context of microbial biotransformation, 10-ketostearic acid is the most frequently reported isomer produced from oleic acid by various bacteria. mdpi.comnih.govdss.go.th This contrasts with the predominance of this compound observed in the rumen. 9-Oxooctadecanoic acid (9-ketostearic acid) has also been identified in milk and milk products and is thought to be formed through oxidative pathways involving stearic acid.

The corresponding hydroxy fatty acid isomers also show differential distribution. For example, in milk, 7-hydroxystearic acid and 10-hydroxystearic acid have been found to be the most abundant free hydroxy fatty acids in some studies. researchgate.net The position of the functional group can significantly influence the compound's physical and biological properties. researchgate.netnih.gov For instance, the self-assembly and crystal structure of hydroxystearic acids are highly dependent on the position of the hydroxyl group. researchgate.net This suggests that the position of the keto group in oxostearic acids would similarly impact their chemical behavior and biological roles.

Data Table of Research Findings

Biosynthetic Pathways and Enzymatic Transformations Involving 16 Ketostearic Acid and Analogues

Microbial Bioconversion Pathways of Unsaturated Fatty Acids

Microorganisms have developed diverse pathways to metabolize unsaturated fatty acids, often leading to the formation of hydroxylated or ketonic derivatives. These transformations are typically initiated by the enzymatic modification of the fatty acid's double bond.

Oleic acid, an abundant 18-carbon monounsaturated fatty acid, is a primary precursor for the microbial synthesis of various oxygenated fatty acids. mdpi.com The most extensively documented bioconversion pathway for oleic acid results in the formation of 10-ketostearic acid. nih.gov While the direct biosynthesis of 16-ketostearic acid from oleic acid via this specific pathway is not the primary outcome, related transformations have been observed. For instance, a strain of Bacillus (NRRL BD-447) has been shown to convert oleic acid into a mixture of compounds, including 7-hydroxy-16-oxo-9-cis-octadecenoic acid. dss.go.th

Other unsaturated fatty acids also serve as substrates. Studies with Micrococcus luteus have demonstrated that palmitoleic acid and myristoleic acid can be converted into their corresponding 10-oxo derivatives, namely 10-oxopalmitic acid and 10-oxomyristic acid. tandfonline.com

The principal mechanism for converting an unsaturated fatty acid like oleic acid into a keto fatty acid involves a two-step enzymatic cascade: hydration followed by oxidation. mdpi.complos.org

Oxidation: The newly formed hydroxyl group at the C-10 position is then oxidized to a ketone. This dehydrogenation reaction converts 10-hydroxystearic acid into 10-ketostearic acid. mdpi.complos.org

This sequential hydration-oxidation pathway is a common strategy employed by various bacteria to functionalize fatty acids. mdpi.com

The two key enzymatic steps in this biotransformation are catalyzed by two distinct classes of enzymes that often work in concert within a single microbial host. mdpi.comresearchgate.net

Oleate (B1233923) Hydratases (OhyA): These enzymes catalyze the initial hydration of the double bond in oleic acid to form 10-hydroxystearic acid. plos.orgmdpi.com Oleate hydratases require a flavin adenine (B156593) dinucleotide (FAD) cofactor, not for redox chemistry, but for structural purposes to maintain the active site's optimal conformation. researchgate.net Enzymes from various microbial sources, such as Stenotrophomonas maltophilia and Nocardia cholesterolicum, have been identified and characterized. plos.orgtakara.co.kr

Secondary Alcohol Dehydrogenases (ADH): Following hydration, a secondary alcohol dehydrogenase is responsible for oxidizing the 10-hydroxy group to a 10-keto group. plos.orgmdpi.com These enzymes are typically NAD⁺-dependent. rsc.org An ADH from Micrococcus luteus, for example, has been successfully used in recombinant systems to drive the production of 10-ketostearic acid. takara.co.kr In some microbes, the high concomitant activities of both oleate hydratase and alcohol dehydrogenase make them efficient producers of keto fatty acids. mdpi.comnih.gov

Several bacterial strains have been identified and studied for their ability to convert oleic acid into keto fatty acids. A screening of twenty bacteria from genera including Bacillus, Comamonas, Dietzia, Gordonia, Micrococcus, Pseudomonas, Rhodococcus, and Streptomyces demonstrated the widespread potential for this biotransformation. researchgate.net

Strains of Micrococcus luteus are notable for their ability to metabolize oleic acid. researchgate.net

Micrococcus luteus PCM525: This strain was found to effectively convert oleic acid into 10-ketostearic acid. mdpi.comresearchgate.net The biotransformation pathway was clearly established, showing the sequential hydration to 10-hydroxystearic acid and subsequent oxidation to 10-ketostearic acid. mdpi.com Under certain conditions, this strain can further metabolize the keto acid via β-oxidation to produce other valuable compounds. mdpi.comresearchgate.net

Micrococcus luteus BLO-3: Research on this strain, isolated from soil, also confirmed the metabolism of oleic acid to 10-hydroxystearic acid and 10-oxostearic acid (10-ketostearic acid). tandfonline.comoup.comtandfonline.com

The table below summarizes the products from the biotransformation of different fatty acids by Micrococcus luteus BLO-3. tandfonline.com

| Substrate (Unsaturated Fatty Acid) | Product (Keto Fatty Acid) |

| Oleic Acid | 10-Oxostearic Acid |

| Palmitoleic Acid | 10-Oxopalmitic Acid |

| Myristoleic Acid | 10-Oxomyristic Acid |

Several species within the genus Rhodococcus are recognized as efficient producers of 10-ketostearic acid from oleic acid, primarily due to their high levels of both oleate hydratase and alcohol dehydrogenase activities. mdpi.comresearchgate.net These bacteria are known for their robust metabolic systems and ability to catabolize a wide range of organic compounds, including fatty acids. mdpi.comnih.gov

Identified strains with high conversion capabilities include:

Rhodococcus erythropolis DSM44534 mdpi.comnih.govresearchgate.net

Rhodococcus ruber PCM2166 mdpi.comnih.govresearchgate.net

In these strains, 10-ketostearic acid was the major product observed after just one day of biotransformation, highlighting their efficiency as whole-cell biocatalysts for this specific conversion. nih.gov

Sphingobacterium species

Engineering of Microbial Strains for Enhanced Bioconversion

The microbial production of fatty acid-derived chemicals is a significant focus of metabolic engineering. uni.lufishersci.ca The goal is to develop robust microbial cell factories capable of converting renewable feedstocks, such as glucose or plant oils, into high-value products like dicarboxylic acids. nih.govfishersci.canih.gov

Key strategies for enhancing bioconversion include:

Increasing Precursor and Cofactor Supply : Engineering efforts often focus on boosting the intracellular pools of essential building blocks like acetyl-CoA and the reducing cofactor NADPH. uni.lufishersci.ca For instance, overexpressing enzymes like ATP:citrate lyase can increase acetyl-CoA availability. fishersci.ca

Eliminating Competing Pathways : To direct the metabolic flux towards the desired product, genes encoding enzymes for competing pathways are often deleted. uni.lu A common target is the β-oxidation pathway, which degrades fatty acids. Blocking this pathway can lead to the accumulation of fatty acids and their derivatives. fishersci.cametabolomicsworkbench.org

Pathway Introduction and Optimization : Heterologous enzymes, such as cytochrome P450s with specific hydroxylation activities, can be introduced into host organisms like E. coli or Saccharomyces cerevisiae. uni.lumetabolomicsworkbench.org The expression and activity of these enzymes are then optimized. metabolomicsworkbench.org

Host Strain Selection and Engineering : Oleaginous yeasts like Yarrowia lipolytica are promising hosts due to their natural ability to accumulate and metabolize lipids. fishersci.ca Engineering can further enhance their capacity for producing compounds like long-chain dicarboxylic acids through the ω-oxidation pathway. fishersci.ca

These strategies have been successfully applied to produce various fatty acid derivatives, and the same principles are applicable to the overproduction of this compound or related compounds. nih.govuni.lu

Endogenous Metabolic Roles in Complex Biological Systems

Proposed Intermediates in Fatty Acid Metabolism and Desaturation Processes

This compound, also known as β-ketostearate, has been identified as an intermediate in fatty acid metabolism. During the elongation of fatty acids in the endoplasmic reticulum, a multi-step process adds two-carbon units to a growing acyl chain. lipidmaps.org One of the key reactions is the reduction of a β-ketoacyl intermediate to a β-hydroxyacyl intermediate. Research on rat liver microsomes demonstrated that during the elongation of palmitoyl-CoA, the intermediate 16-ketostearate (as β-ketostearate) can accumulate. guidetomalariapharmacology.org This accumulation was particularly pronounced when NADH was used as the electron donor instead of NADPH, as the β-ketoreductase step was inhibited, suggesting that 16-ketostearate is a bona fide, though transient, intermediate in the elongation pathway. guidetomalariapharmacology.org

Furthermore, ketostearic acids have been suggested as intermediates in the biosynthesis of unsaturated fatty acids. metabolomicsworkbench.org Fatty acid desaturases are enzymes that introduce double bonds into saturated fatty acyl chains. metabolomicsworkbench.org This process is critical for maintaining membrane fluidity and producing signaling molecules. While the precise mechanism often involves a direct dehydrogenation, the presence of ketostearic acids in biological systems like cow's milk fat has led to the hypothesis that they could be involved in these transformation pathways. metabolomicsworkbench.org

| Metabolic Process | Role of this compound | Key Finding |

|---|---|---|

| Fatty Acid Elongation | Intermediate (β-Ketoacyl form) | Accumulates during palmitoyl-CoA elongation when β-ketoreductase is inhibited. guidetomalariapharmacology.org |

| Fatty Acid Desaturation | Proposed Intermediate | Identified in biological systems where desaturation occurs, suggesting a potential role. metabolomicsworkbench.org |

Linkage to Broader Lipid Metabolic Networks

The formation and transformation of this compound are intrinsically linked to several major lipid metabolic networks.

Fatty Acid Synthesis and Elongation (Lipogenesis) : As an intermediate in the elongation cycle, this compound is directly connected to the synthesis of long-chain and very-long-chain fatty acids. lipidmaps.orgguidetomalariapharmacology.org The balance between fatty acid synthesis, elongation, and degradation is a critical regulatory node in cellular energy homeostasis.

Fatty Acid Oxidation : Keto-acids are intermediates in both β-oxidation and ω-oxidation. While β-oxidation involves a 3-ketoacyl intermediate, the ω-oxidation pathway, which oxidizes the terminal methyl group of a fatty acid, can involve keto-derivatives. This pathway, prominent in some microbial systems and in vertebrate liver, converts fatty acids to dicarboxylic acids, and can involve hydroxylation followed by oxidation to a keto group. fishersci.cametabolomicsworkbench.org The production of 7-hydroxy-16-oxo-octadecenoic acid by Bacillus is a clear example of this linkage. dsmz.de

Membrane Composition and Signaling : The products of fatty acid metabolism, including saturated and unsaturated fatty acids, are essential components of cell membranes and precursors for lipid signaling molecules. The processes that form and modify fatty acids, potentially involving keto-intermediates, are therefore crucial for maintaining cellular structure and function.

Advanced Analytical Methodologies for the Characterization and Quantification of 16 Ketostearic Acid

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 16-ketostearic acid, enabling its separation from complex mixtures of other fatty acids and lipids. wikipedia.org The choice between liquid and gas chromatography depends on the sample matrix, the required sensitivity, and whether derivatization is desirable.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful, robust, and rapid tool for the analysis of oxo fatty acids, including this compound. nih.govresearchgate.net This technique avoids the need for derivatization, which is often required for gas chromatography, and utilizes mild sample preparation conditions. mdpi.comsemanticscholar.org

A developed LC-HRMS method for the simultaneous determination of 13 saturated oxo fatty acids (SOFAs), including 16-oxostearic acid (16OSA), demonstrated the technique's efficacy. nih.gov The analysis, performed in a single 10-minute run, successfully detected and quantified families of oxostearic and oxopalmitic acids in milk samples. nih.govresearchgate.net For these analyses, electrospray ionization (ESI) in negative mode is typically used, where the deprotonated molecule [M-H]⁻ is monitored. nih.gov High-resolution mass spectrometers, such as the Q Exactive™ hybrid quadrupole-orbitrap, allow for the monitoring of the exact mass of the protonated or deprotonated impurity ion, providing high sensitivity and mass accuracy. nih.govfda.gov

Method validation for such analyses demonstrates excellent performance, as shown in the table below based on a study of various SOFAs.

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.3–0.8 ng/mL |

| Limit of Quantification (LOQ) | 1.0–2.4 ng/mL |

| Data derived from a study on various saturated oxo fatty acids. nih.gov |

In the MS/MS fragmentation of oxostearic acids like 16OSA, a characteristic fragment resulting from the loss of CO₂ (m/z 253.2537) is typically observed. nih.gov This combination of precise retention time and accurate mass-to-charge ratio fragmentation patterns allows for confident identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a "gold standard" technique for the identification and quantification of fatty acids. wikipedia.org For analysis of non-volatile compounds like fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically methyl esters (FAMEs). researchgate.nethplc.eu This conversion allows the compounds to be vaporized in the hot injection port without thermal degradation. wikipedia.org

The analysis of this compound by GC-MS has been reported in several contexts. It has been identified in the aqueous extract of Alstonia scholaris bark and quantified in milk fat. researchgate.netrjptonline.org The PubChem database contains a GC-MS spectrum for this compound, obtained using a Shimadzu QP2020 instrument. nih.gov

A typical GC-MS method for fatty acid analysis involves:

Derivatization: Conversion of fatty acids to their corresponding methyl esters (FAMEs) or silyl (B83357) esters using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netunipi.it

Separation: Separation on a capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS). unipi.it

Detection: Mass spectrometry detection using electron impact (EI) ionization, acquiring spectra in both full scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis, respectively. unipi.it

The presence of the ketone group in this compound results in characteristic fragmentation patterns in the mass spectrum, which aids in its identification within complex biological or natural product mixtures. vulcanchem.com

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org While GC is often preferred for broad fatty acid profiling, HPLC plays a crucial role in specific applications, such as the separation of geometric isomers, and has the advantage of not requiring derivatization for free fatty acids. hplc.eu

For the analysis of long-chain fatty acids like this compound, reversed-phase HPLC is commonly employed. researchgate.net A C18 column is a standard choice, where separation occurs based on the hydrophobicity of the analytes. hplc.eunih.gov

A representative HPLC system for fatty acid analysis would include the following components and typical parameters:

| Component | Specification/Parameter |

| Column | Reversed-phase C18 (e.g., Agilent Eclipse Plus C₁₈, 250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Gradient elution using a mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | UV/VIS Detector |

| Parameters are illustrative and based on general HPLC methods for organic compounds. nih.govinfitek.com |

While this compound lacks a strong chromophore for UV detection, derivatization with a UV-active tag can be performed to enhance sensitivity. Alternatively, detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used. Research has noted that HPLC can be used to purify compounds like 10-ketostearic acid, indicating its utility in isolating specific oxo fatty acids from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of this compound and for studying its behavior in biological systems. These techniques provide information on the molecular structure, functional groups, and dynamic motion.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects materials with unpaired electrons. wikipedia.org While this compound itself is diamagnetic (no unpaired electrons), it can be chemically modified into a "spin label" for ESR studies. This is typically achieved by attaching a stable radical, such as a nitroxide group (e.g., N-oxyl-4',4'-dimethyloxazolidine, "DOXYL"), to the fatty acid chain. The ketone group at position 16 provides a convenient site for this modification, creating probes like 16-DOXYL stearic acid (16NS). nih.govnih.gov

These spin-labeled fatty acids are inserted into biological membranes or other systems, where their ESR spectrum provides detailed information about the local environment's fluidity, polarity, and molecular motion. nih.govcerealsgrains.org The motion of the spin probe is reflected in the shape and width of the ESR spectral lines. Faster motion leads to sharper, well-defined lines, while restricted motion causes significant line broadening. nih.gov

Key research findings from ESR studies using this compound spin labels include:

Membrane Fluidity: In studies of mitochondrial membranes, the spin probe motion of a this compound derivative was markedly inhibited at low temperatures, indicating a lipid phase transition. nih.gov

Molecular Order: When used to label rye protoplast membranes, the 16NS probe reported a rotational correlation time of 1.5 x 10⁻¹⁰ seconds at 0°C, reflecting rapid motion in the deep, hydrophobic region of the membrane. nih.gov In contrast, a probe labeled closer to the polar headgroup (5NS) showed much more restricted motion. nih.gov

Probe Binding: In starch systems, 16-DOXYL stearic acid was used to verify probe binding and study the effects of gelatinization, which was found to restrict the probe's motion. cerealsgrains.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. wikipedia.org It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.net

For this compound, NMR spectroscopy can confirm its structure by identifying the signals corresponding to its distinct functional groups and the long aliphatic chain. vulcanchem.comresearchgate.net While specific, complete spectra for this compound are not widely published, the expected features can be predicted based on general principles. libretexts.org

¹H NMR: The spectrum would be dominated by a large, complex signal around 1.2-1.6 ppm from the many methylene (B1212753) (-CH₂-) groups in the aliphatic chain. Distinct signals would appear for the protons adjacent to the carbonyl groups: the -CH₂- group alpha to the carboxylic acid (C2) would be shifted downfield (approx. 2.3 ppm), and the methyl group (-CH₃) and methylene group (-CH₂-) adjacent to the ketone at C16 would also have unique chemical shifts.

¹³C NMR: The spectrum would clearly show the two carbonyl carbons: the carboxylic acid carbon (~180 ppm) and the ketone carbon (~210 ppm). The remaining 16 carbons of the aliphatic chain would appear in the upfield region of the spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum is defined by the vibrational frequencies of its key functional groups: the carboxylic acid, the ketone, and the long alkyl chain.

The presence of a carboxylic acid gives rise to two particularly prominent absorption bands. orgchemboulder.com The first is a very broad, strong band for the O–H bond stretch, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of intermolecular hydrogen bonding, which often causes carboxylic acids to exist as dimers. orgchemboulder.com The second key feature is the intense carbonyl (C=O) stretching band. For a saturated, dimerized carboxylic acid, this peak is expected between 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.org

In addition to the carboxylic acid group, this compound contains a ketone functional group. The C=O stretch of a saturated aliphatic ketone is also strong and typically observed around 1715 cm⁻¹. libretexts.orgspecac.com In this compound, this ketone peak may overlap with the carboxylic acid carbonyl peak, potentially causing a broadening or asymmetry of the C=O band. Other characteristic peaks for the carboxylic acid group include the C–O stretch, found in the 1320-1210 cm⁻¹ region, and O–H bending vibrations. orgchemboulder.com

The long methylene (-CH₂) chain of the stearic acid backbone contributes to sharp, strong absorption bands corresponding to C-H stretching vibrations, typically found between 3000-2850 cm⁻¹. libretexts.org The following table summarizes the expected characteristic FTIR absorption bands for this compound based on its constituent functional groups.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300–2500 | Strong, Very Broad |

| Alkyl Chain | C–H Stretch | 3000–2850 | Strong, Sharp |

| Ketone | C=O Stretch | ~1715 | Strong |

| Carboxylic Acid | C=O Stretch | 1760–1690 | Strong |

| Carboxylic Acid | C–O Stretch | 1320–1210 | Medium |

| Carboxylic Acid | O–H Bend | 1440–1395 & 950-910 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. uobabylon.edu.iq The utility of this technique for a specific compound depends on the presence of chromophores—functional groups containing valence electrons with low excitation energy. shu.ac.uk

This compound possesses two types of carbonyl groups: a ketone and a carboxylic acid. Both groups contain non-bonding (n) electrons and pi (π) electrons, allowing for n→π* electronic transitions. gdckulgam.edu.in However, for saturated ketones and carboxylic acids, these transitions are "forbidden" or have very low probability, resulting in weak absorption bands (low molar absorptivity). masterorganicchemistry.com

Typically, the n→π* transition for a saturated ketone occurs around 270-300 nm, while that for a simple carboxylic acid is found at a lower wavelength, around 200–215 nm. masterorganicchemistry.comjove.comlibretexts.org These absorptions are generally weak and fall at the low end of the standard UV-Vis analytical range. jove.comlibretexts.org Because this compound lacks a conjugated system, it does not exhibit the strong π→π* transitions at higher wavelengths that are characteristic of unsaturated and aromatic compounds. uobabylon.edu.iq Consequently, UV-Vis spectroscopy is generally not the preferred method for the direct characterization or quantification of this compound due to its inherently low molar absorptivity and lack of a distinct chromophore in the accessible UV-Vis range.

Derivatization Strategies for Analytical Enhancement

To overcome challenges in the analysis of compounds like this compound, derivatization is a widely used strategy. This process chemically modifies the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability, particularly for techniques like gas chromatography (GC) and mass spectrometry (MS). nih.gov For this compound, derivatization can target either the carboxylic acid group or the ketone group.

Esterification of the Carboxylic Acid Group

The high polarity of the carboxylic acid functional group can lead to issues like peak tailing and adsorption during GC analysis. Converting the carboxylic acid to an ester, most commonly a fatty acid methyl ester (FAME), significantly reduces its polarity and increases its volatility, making it much more suitable for GC separation and analysis. nih.gov This is a routine and essential step for the comprehensive profiling of fatty acids. nih.gov

The esterification is typically achieved through acid-catalyzed or base-catalyzed reactions with an alcohol, such as methanol (B129727). nih.gov Common reagents include boron trifluoride (BF₃) in methanol or methanolic solutions of hydrochloric acid (HCl). nih.gov The resulting FAMEs are more stable and yield quantitative data in GC analysis.

Derivatization of the Ketone Group

The ketone functional group can also be targeted to enhance detection, especially in mass spectrometry. A common strategy is oximation, which involves reacting the ketone with a hydroxylamine-based reagent. This reaction converts the carbonyl group into an oxime, which is a more stable derivative and can improve ionization efficiency in MS analysis.

By employing these derivatization strategies, the analytical challenges posed by the inherent properties of this compound can be effectively overcome, enabling robust and sensitive quantification.

Table 2: Common Derivatization Strategies for this compound

| Target Functional Group | Derivatization Method | Reagent Example | Analytical Enhancement |

|---|---|---|---|

| Carboxylic Acid | Esterification (Methylation) | Methanolic HCl, BF₃-Methanol | Increases volatility and thermal stability for GC; reduces peak tailing. nih.gov |

| Ketone | Oximation | Hydroxylamine | Improves ionization efficiency and provides characteristic fragmentation for MS analysis. |

| Carboxylic Acid | Esterification | Methyl chloroformate | Enables analysis of free fatty acids under neutral pH conditions. |

Biological Roles and Functional Implications of 16 Ketostearic Acid

Membrane Biophysics and Lipid-Membrane Interactions

The interaction of fatty acids with cellular membranes is critical for maintaining membrane structure and function. The introduction of a keto group on the stearic acid chain influences how it integrates into and affects the lipid bilayer.

Effects on Cellular Membrane Order and Fluidity using Spin Labels

Electron Spin Resonance (ESR) spectroscopy, utilizing spin-labeled fatty acids like 16-DOXYL-stearic acid (a derivative of 16-ketostearic acid), is a powerful technique to probe the dynamics of lipid membranes. scbt.com These spin labels act as reporters on the local molecular environment, providing insights into membrane fluidity and order. libretexts.org When 16-DOXYL-stearic acid is inserted into a lipid bilayer, it reports on the mobility deep within the hydrophobic core of the membrane, far from the polar headgroup region. ismar.orgnih.gov

Studies using this probe have shown that the local environment significantly restricts its motion. cerealsgrains.org The ESR spectra of 16-DOXYL-stearic acid are often imperfectly separated, which indicates a constrained environment and reduced fluidity at the position of the label deep inside the bilayer. pnas.org This restriction of motion provides a measure of the order and viscosity within that specific region of the membrane. The degree of motional freedom, or fluidity, generally increases from the polar headgroup towards the methyl terminal of the fatty acid chains, creating a "fluidity gradient". libretexts.org The use of this compound derivatives in these studies helps to map this gradient and understand how different factors affect the biophysical properties of the membrane's core. ismar.org

Interactions with Starch Systems

This compound, in the form of its spin-labeled derivative 16-DOXYL stearic acid, has been shown to interact with starch granules. cerealsgrains.org This interaction is primarily hydrophobic and is significantly enhanced by the presence of water. cerealsgrains.org In dry starch, the probe can be easily extracted with a nonpolar solvent like ether, but it binds to the starch once water is introduced. cerealsgrains.org This binding is evident from the distorted line shapes and clustered tumbling rates observed in ESR spectra, which differ greatly from the spectra of the free probe. cerealsgrains.org

The interaction extends to the primary components of starch, as the probe binds to both amylose (B160209) and amylopectin. cerealsgrains.org During the process of gelatinization, where starch is heated in the presence of water, the interaction between 16-DOXYL stearic acid and starch increases. This is observed as a further restriction in the probe's motion, suggesting either more of the probe becomes complexed with the starch or that the existing complexes become more perfected. cerealsgrains.org Studies have reported that the tumbling rates for 16-DOXYL stearic acid in starch systems are in the narrow range of 2.10 x 10⁸ sec⁻¹ to 7.06 x 10⁸ sec⁻¹, indicating a significant decrease in mobility upon binding. cerealsgrains.org

Table 1: Tumbling Rates of 16-DOXYL Stearic Acid in Starch Systems

| Starch Type | Water/Starch Ratio | Tumbling Rate (sec⁻¹) | Reference |

|---|---|---|---|

| Wheat Starch | 0.5:1 | 3.50 x 10⁸ | cerealsgrains.org |

| Wheat Starch | 1:1 | 2.65 x 10⁸ | cerealsgrains.org |

| Wheat Starch | 2:1 | 3.72 x 10⁸ | cerealsgrains.org |

| Regular Corn Starch | 0.5:1 | 2.78 x 10⁸ | cerealsgrains.org |

| Regular Corn Starch | 1:1 | 2.81 x 10⁸ | cerealsgrains.org |

| Regular Corn Starch | 2:1 | 2.51 x 10⁸ | cerealsgrains.org |

Bioactivity and Molecular Docking Studies

The chemical structure of this compound makes it a candidate for various bioactive roles, including therapeutic applications. Computational and in vitro studies have begun to explore this potential.

Anti-Osteoarthritis Activity through Receptor Inhibition (e.g., JAK-3, SYK)

Recent computational research has identified this compound as a potential inhibitor of key signaling molecules implicated in osteoarthritis. Molecular docking simulations, a method used to predict the binding orientation and affinity of a molecule to a target protein, have shown that this compound can actively inhibit Janus Kinase 3 (JAK-3) and Spleen Tyrosine Kinase (SYK). cerealsgrains.org These kinases are critical components of signaling pathways that mediate immune and inflammatory responses. wikipedia.orgwikipedia.org

JAK3, in particular, is involved in cytokine receptor signaling, which is crucial for immune cell function. wikipedia.orgbioinformation.net SYK also plays an essential role in immune signaling, particularly in B-cell and Fc receptor pathways. wikipedia.org The inhibition of both JAK and SYK kinases has been shown to ameliorate chronic and destructive arthritis in preclinical models. nih.gov The docking studies revealed significant binding scores for this compound against these receptors, suggesting a stable interaction that could lead to the inhibition of their activity, which is a promising avenue for developing anti-osteoarthritic inhibitors. cerealsgrains.org

Table 2: Molecular Docking Scores of this compound Against Osteoarthritis Receptors

| Compound | Target Receptor | Docking Score | Reference |

|---|---|---|---|

| This compound | JAK-3 | -107.898 | cerealsgrains.org |

| This compound | SYK | -103.208 | cerealsgrains.org |

Potential as Bioactive Lipids

This compound belongs to a class of lipids known as saturated oxo fatty acids (SOFAs). This class of lipids remains understudied but is emerging as a source of endogenous bioactive molecules. Some SOFAs have been shown to exhibit cell growth inhibitory activity. Furthermore, computational analysis of this compound indicates that it possesses favorable Lipinski's parameters, which suggests good permeability across biological membranes. cerealsgrains.org This property is crucial for a compound to reach its intracellular targets and exert a biological effect. The combination of potential receptor inhibition and good membrane permeability highlights its promise as a bioactive lipid that warrants further investigation for various biomedical applications.

Ecological and Physiological Significance in Diverse Organisms

While direct studies on the ecological role of this compound are limited, the significance of its hydroxylated precursor, 16-hydroxystearic acid, is well-documented, particularly in the plant kingdom. Omega-hydroxy fatty acids, including the 16-hydroxy derivatives of palmitic and stearic acids, are major components of cutin and suberin. These are lipid polyesters that form protective barriers on the outer surfaces of plants. Cutin is a key part of the plant cuticle, which limits water loss and protects against pathogens and radiation. Suberin is found in cell walls of various tissues, such as roots and bark, where it also forms a protective barrier.

Recent research has also identified a specific biosynthetic pathway for a related compound in cucumbers. A lipoxygenase enzyme (CsLOX3) was found to convert α-linolenic acid into its 16-hydroperoxide, a direct precursor to 16-hydroxylated fatty acids. This discovery of a highly specific enzyme suggests that these compounds have defined physiological roles in plants, beyond just being structural components. The ω3 oxygenation catalyzed by this enzyme is a novel finding in plants and points towards the involvement of these fatty acids in specific signaling or defense pathways.

Synthetic and Biocatalytic Strategies for 16 Ketostearic Acid and Its Analogues

Microbial Fermentation and Bioreactor Optimization for Production

Microbial fermentation is a cornerstone for producing value-added chemicals from renewable feedstocks. Several microorganisms, including bacteria and yeasts, have been identified and engineered to convert fatty acids like oleic acid into keto-fatty acids, primarily 10-ketostearic acid. oup.comtakara.co.kr These established processes provide a blueprint for developing fermentation strategies for 16-ketostearic acid. Organisms such as Sphingobacterium sp., Staphylococcus sp., Flavobacterium sp., and recombinant Corynebacterium glutamicum have proven effective in keto-fatty acid production. takara.co.krmdpi.comdss.go.th For instance, Bacillus pumilus can convert oleic acid into 15-, 16-, and 17-hydroxy-9-octadecenoic acids, which are direct precursors to the corresponding keto acids. mdpi.com

The successful production of these compounds relies heavily on optimizing the fermentation conditions within a bioreactor to maximize yield, titer, and productivity. Key parameters that are meticulously controlled include pH, temperature, dissolved oxygen levels, and nutrient feeding strategies. For example, in the production of 10-ketostearic acid by Bacillus sphaericus, yields of over 54% were achieved by maintaining a temperature of 30°C and a pH of 6.5 under high agitation without sparger aeration during the conversion phase. researchgate.net Similarly, optimizing the culture medium, such as by adding specific metal ions or pyruvate, can significantly enhance production. researchgate.netmdpi.com Fed-batch strategies, where substrates are continuously or sequentially fed to the bioreactor, are often employed to prevent substrate inhibition and maintain cell viability, leading to higher product titers. researchgate.net

Table 1: Optimized Fermentation Parameters for Keto and Hydroxy Fatty Acid Production

| Product | Microorganism | Key Optimization Parameters | Reported Yield/Titer | Reference |

|---|---|---|---|---|

| 10-Ketostearic Acid | Bacillus sphaericus NRS-732 | Pyruvate-containing medium, pH 6.5, 30°C, 750 rpm agitation | 7.9 g/L (>54% yield) | researchgate.net |

| 10-Ketostearic Acid | Recombinant Corynebacterium glutamicum | Optimized cell concentration (10 g/L), pH 7.5, 30°C, Tween 80 for substrate dispersion | 1.96 g/L (78% conversion) | takara.co.kr |

| α-Ketoglutaric acid | Yarrowia lipolytica | Fed-batch with glycerol/rapeseed oil, controlled nitrogen, iron, zinc, copper, and manganese | 80.4 g/L | researchgate.net |

| trans-2-Decenoic acid | Engineered Escherichia coli | Optimized inducer (5.6 g/L) and MnCl₂ (0.10 mM) concentration, 30°C induction temp. | 1.982 g/L | mdpi.com |

| 10-Hydroxystearic acid | Sphingobacterium thalpophilum B-14797 | Manganese-containing medium, pH 7.3, 28°C, 0-50% dissolved oxygen | 7 g/L (40% yield) | researchgate.net |

Multi-Enzyme Cascade Synthesis Systems

Multi-enzyme cascades, where multiple enzymatic reactions are performed sequentially in a single pot, represent an elegant and efficient approach for synthesizing complex molecules like this compound. nih.gov These systems mimic natural metabolic pathways and avoid the costly and time-consuming isolation of intermediates. mdpi.com

The synthesis of this compound from a common fatty acid like stearic acid can be envisioned as a two-step enzymatic cascade:

Regioselective Hydroxylation: The first and most critical step is the introduction of a hydroxyl group specifically at the C-16 position of the stearic acid backbone to form 16-hydroxystearic acid. This requires an enzyme with high regioselectivity. Cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs) are excellent candidates for this transformation, as they are known to catalyze the hydroxylation of non-activated C-H bonds in fatty acids, including at subterminal positions (ω-1, ω-2, etc.). csic.esresearchgate.netd-nb.info For an 18-carbon fatty acid like stearic acid, the ω-2 position corresponds to C-16.

Oxidation to Ketone: The second step involves the oxidation of the newly introduced secondary alcohol at C-16 to a ketone. This conversion is typically catalyzed by an alcohol dehydrogenase (ADH), often one that is dependent on a cofactor like NAD⁺ or NADP⁺. takara.co.kr

This cascade can be implemented using either isolated enzymes or whole-cell biocatalysts engineered to express the required enzymes. takara.co.krsciepublish.com A whole-cell approach can be particularly advantageous as it provides the necessary cofactors and can regenerate them in situ. mdpi.com

The precision of enzymatic catalysis is paramount for producing a specific isomer of a keto fatty acid.

Regioselectivity: The primary challenge in synthesizing this compound is controlling the position of the initial hydroxylation. Wild-type enzymes often produce a mixture of isomers. For example, the unspecific peroxygenase from Agrocybe aegerita (AaeUPO) hydroxylates fatty acids to produce a mixture of ω-1 and ω-2 hydroxy derivatives. researchgate.net However, protein engineering has been successfully used to alter and enhance the regioselectivity of these enzymes. By introducing a single mutation near the enzyme's active site, the heme cavity can be narrowed, dramatically shifting the enzyme's preference towards a single position, such as ω-1 hydroxylation, while also reducing subsequent over-oxidation to by-products. researchgate.netd-nb.info Similar engineering efforts could be directed to favor ω-2 hydroxylation, thereby enabling the specific production of the 16-hydroxy precursor.

Stereoselectivity: Many enzymatic reactions are also stereoselective, producing a single enantiomer (R or S configuration) of a chiral molecule. The hydroxylation of a methylene (B1212753) group in a fatty acid chain creates a chiral center. P450 enzymes have been shown to perform hydroxylations with high stereoselectivity, yielding optically pure (S)- or (R)-hydroxy fatty acids. rsc.org This stereocontrol at the intermediate stage can be crucial if the final application of the keto fatty acid requires a specific stereoisomer.

Design and Implementation of Enzymatic Pathways

Genetic Engineering Approaches for Pathway Manipulation (e.g., CRISPR/Cas9 for targeted modification)

To enhance the efficiency of microbial hosts for producing this compound, genetic engineering tools are indispensable. nih.gov The CRISPR/Cas9 system, in particular, has revolutionized metabolic engineering by allowing for precise, targeted modifications of an organism's genome. tandfonline.comnih.gov The overarching goal is to channel the metabolic flux away from competing pathways and towards the synthesis of the desired product. This is often achieved through a "push-pull-block" strategy. frontiersin.org

Block Competing Pathways: CRISPR/Cas9 can be used to knock out genes responsible for undesirable side reactions. A primary target is the β-oxidation pathway, which degrades fatty acids for energy. Deleting key genes in this pathway prevents the breakdown of the fatty acid substrate and intermediates. nih.gov Additionally, genes encoding enzymes that lead to other fatty acid derivatives can be removed to eliminate the formation of by-products. researchgate.netfrontiersin.org For instance, knocking out genes like FAD2 (fatty acid desaturase) or FAE1 (fatty acid elongase) is a common strategy in plant engineering to increase the pool of specific fatty acid precursors like oleic acid. frontiersin.orgfrontiersin.org

Push and Pull the Desired Pathway: To increase the flow of metabolites through the synthetic pathway for this compound, the expression of the key enzymes must be enhanced. The genes encoding the selected regioselective P450/UPO and the alcohol dehydrogenase can be overexpressed using strong, constitutive promoters. takara.co.krfrontiersin.org This "push" from the substrate and "pull" towards the final product ensures that the engineered pathway operates at a high capacity, maximizing the yield of this compound. frontiersin.org Advanced techniques can also be used to optimize the availability of essential cofactors like NADPH, which is often a limiting factor in fatty acid biosynthesis. nih.gov

Emerging Research Directions and Future Perspectives on 16 Ketostearic Acid

Elucidation of Novel Biological Functions and Signaling Roles

While long-chain fatty acids are primarily recognized as energy sources and structural components of cell membranes, the presence of a ketone group on 16-ketostearic acid suggests potentially unique biological activities. vulcanchem.com The ketone group introduces a polar region into the otherwise hydrophobic carbon chain, which could influence its interactions with proteins and its role in cellular signaling. vulcanchem.com Research into other keto fatty acids has revealed their involvement in various physiological processes, hinting at the untapped potential of this compound.

Future research is anticipated to explore the specific signaling pathways that this compound may modulate. Like other fatty acid derivatives, it could act as a ligand for nuclear receptors or G-protein coupled receptors, thereby influencing gene expression and cellular responses. The gut microbiome has been identified as a significant source of octadecanoid biosynthesis, including the production of oxo-fatty acids, which have been shown to be involved in inflammation, nociception, and cell proliferation. acs.org This opens an avenue for investigating whether this compound, potentially produced by gut bacteria, plays a role in gut health and systemic metabolic regulation.

Moreover, the structural similarity of this compound to other signaling molecules, such as certain prostaglandins (B1171923) and other oxylipins, suggests it might participate in similar biological processes. acs.org Oxylipins are known to be potent mediators in a vast array of biological functions, including immune activation and hormone regulation. acs.org Investigating the potential conversion of this compound into other bioactive lipids or its ability to mimic or antagonize the effects of known signaling molecules will be a key area of future research. The use of N-oxyl-4',4'-dimethyloxazolidine derivatives of this compound in electron spin resonance studies to probe membrane dynamics highlights its utility as a tool in biophysical research, which could be expanded to explore its direct effects on membrane protein function. nih.gov

Discovery of Undiscovered Biotransformation Pathways

The metabolic fate of this compound is an area ripe for investigation. While the general pathways of fatty acid metabolism, such as beta-oxidation, are well-established, the presence of the ketone group at the 16th carbon may necessitate specialized enzymatic machinery for its degradation or modification. vulcanchem.comyoutube.com The biotransformation of other fatty acids by microorganisms often involves hydroxylation and oxidation, suggesting that this compound could be a substrate for a variety of microbial enzymes. mdpi.comnhri.org.tw

For instance, studies on oleic acid have shown its conversion to 10-hydroxystearic acid and subsequently to 10-ketostearic acid by various bacteria. mdpi.comdss.go.thresearchgate.net This suggests that analogous pathways might exist for the synthesis of this compound from corresponding precursor fatty acids, or for its further transformation. The enzymes involved in these transformations, such as hydratases and alcohol dehydrogenases, could be identified and characterized, potentially revealing novel biocatalytic tools. mdpi.comresearchgate.net

Future research will likely focus on identifying the specific enzymes and microorganisms capable of metabolizing this compound. This could involve screening microbial consortia from various environments, such as the rumen, where complex lipid metabolism occurs. nih.govresearchgate.net Understanding these pathways is not only crucial for elucidating the compound's biological role but also for developing biotechnological applications. For example, the biotransformation of this compound could lead to the production of valuable specialty chemicals. mdpi.com The study of metabolic pathways of other keto acids, such as 3-oxo stearic acid, which is an intermediate in bacterial and plant fatty acid biosynthesis, can provide a model for investigating the metabolism of this compound. caymanchem.com

Development of Next-Generation Analytical Techniques

The accurate detection and quantification of this compound in complex biological matrices are essential for advancing research into its functions and metabolism. Current analytical methods for fatty acids typically involve gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). vulcanchem.comdss.go.th The ketone group in this compound produces characteristic fragmentation patterns in mass spectrometry, aiding its identification. vulcanchem.com

However, the development of more sensitive and high-throughput analytical techniques is a key future direction. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the direct analysis of oxo fatty acids in biological samples like milk, without the need for derivatization. nih.govresearchgate.net This approach allows for a more comprehensive profiling of various saturated oxo fatty acids and could be adapted and optimized for the specific detection of this compound in different tissues and biofluids.

Future advancements may also include the development of specific antibodies for immunoassays or novel biosensors for real-time monitoring of this compound levels. These next-generation analytical techniques will be crucial for elucidating the subtle changes in this compound concentrations in response to different physiological and pathological conditions, thereby providing deeper insights into its biological significance. The use of spin-labeled derivatives of this compound in electron paramagnetic resonance (EPR) spectroscopy for studying membrane properties further highlights the potential for developing specialized analytical applications for this compound. pnas.org

Sustainable and Scalable Production Methodologies

The limited commercial availability of this compound hinders extensive research into its properties and applications. Therefore, the development of sustainable and scalable production methods is a critical area of future research. Microbial fermentation and biocatalysis present promising green alternatives to traditional chemical synthesis. mdpi.comrsc.orgrsc.org

Researchers can explore the use of engineered microorganisms to produce this compound from renewable feedstocks like vegetable oils. rsc.orgresearchgate.net This could involve identifying and overexpressing the necessary biosynthetic genes in a suitable microbial host, such as Escherichia coli or yeast. The bioconversion of oleic acid to 10-ketostearic acid by various microorganisms has been demonstrated, providing a proof-of-concept for similar strategies to produce this compound. mdpi.comdss.go.thresearchgate.net

Q & A

Q. What analytical techniques are most effective for identifying and quantifying 16-Ketostearic acid in complex biological matrices?

- Methodological Answer : Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) remain foundational for preliminary separation and identification, particularly in lipid-rich matrices like rumen digesta . For higher sensitivity and specificity, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is recommended, especially in milk or serum studies, due to its ability to resolve oxo-fatty acids from structural analogs. Key parameters include reverse-phase C18 columns for separation and electrospray ionization (ESI) in negative mode for detection . Quantification requires calibration with synthetic standards, validated against matrix-specific recovery rates.

Q. What are the primary biosynthetic pathways for this compound in microbial systems?

- Methodological Answer : Microbial synthesis involves two main pathways: (1) Direct oxidation of stearic acid at the C16 position via cytochrome P450 enzymes or dehydrogenases, and (2) β-oxidation of longer-chain precursors. For example, Flavobacterium strains oxidize hydroxylated intermediates (e.g., 12-hydroxystearic acid) to form this compound, as demonstrated in resting-cell suspensions optimized at pH 7.5 and 30°C . Enzyme activity assays (e.g., NAD+/NADH-dependent dehydrogenases) are critical for pathway validation.

Q. How can researchers differentiate this compound from structurally similar oxo-fatty acids during chromatographic analysis?

- Methodological Answer : Use retention time indexing coupled with MS/MS fragmentation patterns. For instance, this compound (C18:0, keto group at C16) shows distinct fragment ions at m/z 255.2 (loss of H₂O and CO₂) under collision-induced dissociation (CID), differing from 10-ketostearic acid (C18:0, keto at C10). Derivatization with methoxyamine hydrochloride enhances keto group stability during GC-MS analysis, reducing isomer co-elution .

Advanced Research Questions

Q. How do variations in sample preparation methodologies impact the reported concentrations of this compound across different studies?

- Methodological Answer : Discrepancies arise from lipid extraction protocols (e.g., Folch vs. Bligh-Dyer methods), which recover polar vs. non-polar fractions differently. For rumen studies, total lipid extraction yields ~45 µM/g lipid , whereas milk studies report lower concentrations due to matrix complexity and interference from triglycerides . Standardization using internal standards (e.g., deuterated this compound) and validation via spike-recovery experiments (85–110% recovery) are essential for cross-study comparability .

Q. What experimental strategies can resolve discrepancies between in vitro ruminal synthesis rates and in vivo detection levels of this compound?

- Methodological Answer : Simulated rumen models often overestimate synthesis due to uncontrolled microbial diversity and substrate availability. To reconcile this, use isotope tracing (¹³C-labeled stearic acid) in in vivo trials to track conversion efficiency. Additionally, metagenomic profiling of rumen microbiota can identify keystone species responsible for ketogenesis, enabling targeted inhibition/amplification experiments .

Q. What enzymatic mechanisms explain the preferential formation of this compound over other positional isomers in microbial oxidation systems?

- Methodological Answer : Substrate-binding pocket specificity in bacterial dehydrogenases (e.g., Micrococcus luteus) favors oxidation at C16 due to steric and electronic effects. For example, molecular docking studies reveal that 16-hydroxystearic acid aligns optimally with the active site of secondary alcohol dehydrogenases, facilitating selective oxidation to the keto form. Site-directed mutagenesis of key residues (e.g., Phe-267 in Rhodococcus spp.) can alter positional specificity .

Data Contradiction Analysis

- Key Challenge : Reported concentrations in rumen (45 µM/g lipid ) vs. milk (<5 µM/g lipid ) differ by an order of magnitude.

- Resolution Strategy : Conduct cross-matrix spiking experiments to assess matrix suppression effects in LC-HRMS. Adjust for differences in microbial activity (rumen vs. mammary gland) using qPCR quantification of Flavobacterium or Rhodococcus biomarkers.

Methodological Best Practices

- Reproducibility : Document extraction solvents, column temperatures, and ionization parameters in detail .

- Ethical Reporting : Disclose limits of detection (LOD) and quantification (LOQ) for transparency in negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.